N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methoxyacetamide
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Overview
Description
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methoxyacetamide is an organic compound characterized by the presence of a trifluoromethyl group, a chloro substituent, and a methoxyacetamide moiety
Mechanism of Action
Target of Action
The primary target of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methoxyacetamide is the histone acetyltransferase (HAT) activity of p300/EP300/E1A binding protein . This protein plays a crucial role in the regulation of gene expression.
Mode of Action
This compound acts as a small molecule activator of HAT . By activating HAT, it influences the acetylation of chromatin, a process that is directly linked to the regulation of gene expression .
Biochemical Pathways
Its activation of hat suggests that it may influence pathways related togene expression and chromatin remodeling .
Pharmacokinetics
It’s known that the compound’s interaction with thevascular endothelial growth factor receptor 2 could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The activation of HAT by this compound leads to changes in chromatin acetylation . This can result in alterations in gene expression, which can have various molecular and cellular effects depending on the specific genes involved .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s synthesis involves specific temperature conditions , suggesting that temperature could potentially affect its stability and efficacy. Additionally, the compound’s analgesic efficacy has been observed in the presence of naloxone , indicating that other substances in the environment could potentially influence its action.
Biochemical Analysis
Biochemical Properties
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methoxyacetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to activate the histone acetyltransferase (HAT) activity of p300/EP300/E1A binding protein . This interaction leads to alterations in chromatin acetylation, which can influence gene expression and other cellular processes. The nature of these interactions is primarily based on the binding affinity of the compound to the active sites of these enzymes and proteins.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the active sites of enzymes like p300/EP300, leading to the activation of their HAT activity . This activation results in the acetylation of histones, which can enhance or repress the transcription of specific genes. Additionally, the compound may interact with other proteins and enzymes, influencing various biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methoxyacetamide typically involves the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with 2-methoxyacetamide. The reaction is carried out in a nonchlorinated organic solvent, inert toward isocyanates, at a temperature range of 20°C to 60°C . The reaction temperature should not exceed 70°C to ensure optimal yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methoxyacetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boron reagents are commonly used in Suzuki–Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methoxyacetamide has several scientific research applications:
Pharmaceuticals: It can be used as an intermediate in the synthesis of drugs with potential therapeutic effects.
Agrochemicals: The compound can be utilized in the development of pesticides and herbicides due to its bioactive properties.
Materials Science: It can be incorporated into polymers and other materials to enhance their chemical and physical properties.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
- 4-Chloro-3-(trifluoromethyl)aniline
- 3,5-Bis(trifluoromethyl)phenyl isocyanate
- 4-(Trifluoromethyl)phenyl isothiocyanate
Uniqueness
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methoxyacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chloro and trifluoromethyl groups enhances its stability and lipophilicity, making it a valuable compound in various applications.
Properties
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methoxyacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF3NO2/c1-17-5-9(16)15-6-2-3-8(11)7(4-6)10(12,13)14/h2-4H,5H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAUZJQYAVNAXRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=CC(=C(C=C1)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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